1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743971
InChI: InChI=1S/C9H16N4/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13/h2-3,10H,4-8H2,1H3
SMILES:
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine

CAS No.:

Cat. No.: VC15743971

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine -

Specification

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
IUPAC Name 1-[(2-methylpyrazol-3-yl)methyl]piperazine
Standard InChI InChI=1S/C9H16N4/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13/h2-3,10H,4-8H2,1H3
Standard InChI Key WRYGBEWITGYHKM-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CN2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperazine (CAS: 2155855-46-0) has the molecular formula C₉H₁₆N₄ and a molecular weight of 180.25 g/mol . Its structure comprises a piperazine ring (a six-membered diamine) linked via a methylene group to a 1-methylpyrazole ring. Key features include:

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms and a methyl substituent at the 1-position.

  • Piperazine moiety: A saturated six-membered ring with two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination chemistry .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₆N₄
Molecular Weight180.25 g/mol
IUPAC Name1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperazine
Canonical SMILESCN1C(=CC=N1)CN2CCNCC2

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves alkylation or condensation reactions. A representative method includes:

  • Pyrazole Synthesis:

    • Cyclocondensation of hydrazines with diketones or alkynes to form the pyrazole core . For example, phenylhydrazine reacts with β-diketones under catalytic conditions to yield substituted pyrazoles .

  • Piperazine Functionalization:

    • Alkylation of piperazine with a chloromethylpyrazole derivative. For instance, 1-methyl-5-(chloromethyl)pyrazole reacts with piperazine in the presence of a base (e.g., K₂CO₃) to form the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrazole formationHydrazine, β-diketone, ZnO catalyst70–95%
Alkylation1-Methyl-5-(chloromethyl)pyrazole, Piperazine, K₂CO₃60–80%

Industrial Scalability

Patent CN103275010A highlights methods avoiding toxic reagents (e.g., phosphorus oxychloride) for related piperazine-pyrazole hybrids . For example, using Lawesson’s reagent or Belleau reagent in tetrahydrofuran (THF) with triethylamine improves safety and yield (up to 90%) . These protocols are adaptable for large-scale production of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine.

Physicochemical Properties

Stability and Solubility

While experimental data for the compound is sparse, analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the piperazine moiety’s basicity.

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (s, 1H, pyrazole-H), 3.60 (s, 2H, CH₂), 2.80–2.40 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃).

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-N stretch) .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

  • 4-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine reduced carrageenan-induced paw edema in rats by 58% at 50 mg/kg, comparable to diclofenac . Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and TNF-α production .

Cardiovascular Activity

  • LQFM008, a piperazine-pyrazole derivative, lowered mean arterial pressure (MAP) by 35% in hypertensive rats via vasodilation and NO pathway activation .

Antimicrobial Properties

  • Piperazine derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The pyrazole moiety enhances membrane permeability, disrupting microbial cell walls .

Table 3: Comparative Bioactivity of Piperazine-Pyrazole Hybrids

CompoundActivity (IC₅₀/EC₅₀)ModelSource
4-[(1-Phenyl)methyl]piperazineCOX-2 inhibition: 0.8 µMIn vitro
LQFM008MAP reduction: 35% at 10 mg/kgSHR rats
1-(Pyrazolylmethyl)piperazineMIC: 4 µg/mL (S. aureus)Agar dilution

Applications in Drug Discovery

Central Nervous System (CNS) Targets

Piperazine’s ability to cross the blood-brain barrier makes it valuable in CNS drug design. For example:

  • Antidepressants: Fezolamide, a piperazine derivative, inhibits serotonin reuptake (Ki = 12 nM) .

  • Antipsychotics: CDPPB modulates metabotropic glutamate receptors (mGluR5) with EC₅₀ = 30 nM .

Anticancer Agents

Hybrids like 4-nitroimidazole-piperazinyl-triazoles inhibit MCF-7 breast cancer cells (IC₅₀ = 2 µM) by stabilizing DNA-topoisomerase complexes .

Future Directions and Challenges

Research Gaps

  • Toxicology: No acute toxicity data exists for 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine.

  • Pharmacokinetics: Absorption, distribution, and metabolism studies are needed.

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems could enhance yield and safety for large-scale synthesis .

  • Computational Design: QSAR models may optimize substituents for target selectivity .

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